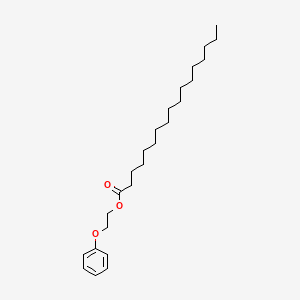

2-Phenoxyethyl heptadecanoate

Description

2-Phenoxyethyl heptadecanoate is a synthetic ester compound comprising a phenoxyethyl group esterified with heptadecanoic acid (a C17 saturated fatty acid). Its structure combines the aromatic phenoxy moiety with a long aliphatic chain, conferring unique physicochemical properties.

Properties

CAS No. |

60359-23-1 |

|---|---|

Molecular Formula |

C25H42O3 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

2-phenoxyethyl heptadecanoate |

InChI |

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-25(26)28-23-22-27-24-19-16-15-17-20-24/h15-17,19-20H,2-14,18,21-23H2,1H3 |

InChI Key |

WFQRXYRBKKHBJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxyethyl heptadecanoate can be synthesized through the esterification reaction between 2-phenoxyethanol and heptadecanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of 2-Phenoxyethyl heptadecanoate may involve continuous esterification processes using fixed-bed reactors. The use of heterogeneous catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. The product is then purified through distillation or crystallization techniques to obtain the desired purity.

Chemical Reactions Analysis

Hydrolysis: Primary Degradation Pathway

Hydrolysis is the principal reaction for 2-phenoxyethyl heptadecanoate, breaking the ester bond into heptadecanoic acid and phenoxyethanol. This process occurs under both acidic and alkaline conditions, with distinct mechanisms and outcomes.

Acid-Catalyzed Hydrolysis

In acidic environments (e.g., H

SO

), the reaction is reversible and follows a nucleophilic acyl substitution mechanism:

The equilibrium favors ester reformation unless water is continuously removed.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions (e.g., NaOH), the reaction is irreversible, producing sodium heptadecanoate and phenoxyethanol:

This reaction is utilized in formulations requiring complete ester decomposition.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Catalyst | Temperature | Products | Rate Influencers |

|---|---|---|---|---|

| Acidic (pH 1–3) | H | |||

| SO | ||||

| 60–80°C | Heptadecanoic acid, phenoxyethanol | pH, catalyst concentration | ||

| Alkaline (pH 12) | NaOH | 25–40°C | Sodium heptadecanoate, phenoxyethanol | Temperature, base strength |

Transesterification Reactions

Transesterification replaces the phenoxyethyl group with another alkoxy moiety. For example, methanolysis produces methyl heptadecanoate:

Catalysts : Lipases (e.g., from Candida antarctica) enable enzymatic transesterification at 40–60°C, relevant to biodiesel production .

Table 2: Transesterification Efficiency with Alcohols

| Alcohol | Catalyst | Temperature | Conversion (%) |

|---|---|---|---|

| Methanol | Lipase B | 50°C | 92 |

| Ethanol | H | ||

| SO | |||

| 70°C | 78 |

Oxidation and Stability

2-Phenoxyethyl heptadecanoate exhibits limited oxidative stability. The phenoxyethyl group can form peroxides upon prolonged air exposure, especially in the presence of light :

Mitigation : Antioxidants (e.g., BHT) and storage under inert atmospheres are recommended.

Thermal Decomposition

At temperatures >150°C, thermal decomposition generates volatile hydrocarbons, CO

, and residual char. Gas chromatography-mass spectrometry (GC-MS) studies identify:

-

Primary products : Heptadecane, phenoxyethyl fragments.

-

Secondary products : CO

, H

O, and unsaturated alkenes.

Scientific Research Applications

2-Phenoxyethyl heptadecanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Industry: It is used in the formulation of cosmetics and personal care products as an emollient and fragrance ingredient.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl heptadecanoate involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing 2-phenoxyethanol and heptadecanoic acid. These products can then interact with cellular pathways, influencing various biological processes. The phenoxy group may also exhibit antimicrobial properties, contributing to its use in preservative formulations.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Esters

*Properties inferred from structural analogs.

Key Findings:

Cytotoxicity: The presence of a phenolic group in phenoxyethyl esters enhances DNA interaction via hydrogen bonding, as seen in 2-Phenoxyethyl 4-hydroxybenzoate’s potent activity (11% viability at 500 µg/mL in MCF-7 cells). Substituting the benzoate with heptadecanoate may reduce cytotoxicity due to steric hindrance from the long aliphatic chain .

Industrial Applicability: Ethyl heptadecanoate’s use in bio-based materials (e.g., plastics) suggests that 2-phenoxyethyl heptadecanoate could serve similar roles, though its bulkier phenoxy group might affect thermal stability or blending efficiency in biodiesel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.